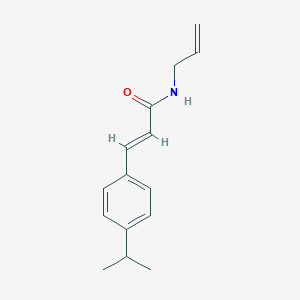
N-(4-chlorophenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.
作用机制
CPB exerts its effects by binding to specific receptors in the body, including the cannabinoid receptor CB1 and CB2. It has been shown to have agonistic effects on these receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
CPB has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and inflammation. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of CPB is its high potency and specificity, making it an ideal research tool for investigating the mechanisms of action of various biological processes. However, the high cost of synthesis and limited availability of the compound can be a significant limitation for lab experiments.
未来方向
There are several potential future directions for research on CPB, including investigating its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more cost-effective synthesis methods.
合成方法
CPB can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent. The reaction is typically carried out under reflux conditions in a suitable solvent, such as dichloromethane or ethyl acetate.
科学研究应用
CPB has been extensively used in scientific research to investigate the mechanisms of action of various biological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
产品名称 |
N-(4-chlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |
InChI 键 |
RIRQEOPFUFXORZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)

![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)





![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)

